6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Description
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Properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4-1-5(6)3-9-2-4/h4-5,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGZZULJOUJEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties. The 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold is a conformationally restricted piperidine analogue that holds significant promise as a versatile building block for the development of novel therapeutics. The gem-difluoro group at the 6-position can act as a bioisostere for a carbonyl group, further enhancing its potential in drug design.[1] This technical guide provides a comprehensive overview of a robust synthetic route to this valuable compound, detailing the synthesis of a key ketone intermediate, its subsequent deoxofluorination, and final deprotection. The presented methodologies are supported by mechanistic insights and practical experimental protocols, designed to be a self-validating system for researchers in the field.
Introduction: The Strategic Advantage of Fluorinated Bicyclic Scaffolds
The 3-azabicyclo[3.1.1]heptane framework serves as a rigid scaffold that mimics the chair and boat conformations of piperidine, a ubiquitous heterocycle in pharmaceuticals.[2] The conformational constraint imposed by the bicyclic system can lead to enhanced selectivity for biological targets. The incorporation of a gem-difluoromethylene unit can profoundly influence the physicochemical properties of a molecule, such as lipophilicity and acidity/basicity, in a manner that is dependent on the molecular context.[3][4] Specifically, the CF2 group can modulate local dipole moments and act as a hydrogen bond acceptor, while being metabolically more stable than a corresponding ketone.
This guide focuses on a practical and scalable synthetic approach to 6,6-difluoro-3-azabicyclo[3.1.1]heptane, proceeding through the key intermediate, a protected 3-azabicyclo[3.1.1]heptan-6-one. The choice of the nitrogen protecting group is critical for the success of the synthesis, and this guide will utilize the benzyl (Bn) group due to its stability under the fluorination conditions and its facile removal via catalytic hydrogenolysis.[5]
Retrosynthetic Analysis and Overall Strategy
The most direct and logical synthetic strategy for 6,6-difluoro-3-azabicyclo[3.1.1]heptane (1) involves the deoxofluorination of a suitable protected ketone precursor, N-benzyl-3-azabicyclo[3.1.1]heptan-6-one (2). This key intermediate can be synthesized in a multigram scale from commercially available starting materials. The final step is the deprotection of the nitrogen atom to yield the target compound.
Caption: Retrosynthetic analysis of 6,6-difluoro-3-azabicyclo[3.1.1]heptane.
Synthesis of the Key Intermediate: N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
A highly efficient, two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been reported, which serves as an excellent foundation for our synthetic route.[3][6] The procedure involves a [2+2] cycloaddition followed by hydrolysis.
Mechanistic Considerations
The key transformation is a formal [3+2] cycloaddition of a non-stabilized azomethine ylide, generated in situ from N,N-bis(methoxymethyl)benzylamine and chlorotrimethylsilane, with the enol silyl ether of cyclobutanone. This is followed by an intramolecular Mannich-type cyclization to form the bicyclic framework. Subsequent acidic hydrolysis of the resulting intermediate furnishes the desired ketone.
Caption: Synthesis of N-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (2)
Materials:
-
Cyclobutanone
-
N,N-bis(methoxymethyl)benzylamine
-
Chlorotrimethylsilane (TMSCl)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (aqueous solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
To a stirred solution of acetonitrile (2500 mL) at 40 °C, a mixture of cyclobutanone (35.0 g, 0.50 mol) and N,N-bis(methoxymethyl)benzylamine (97.5 g, 0.50 mol) from a dropping funnel, and chlorotrimethylsilane (120.0 g, 1.10 mol) from a separate dropping funnel are added dropwise simultaneously over 3 hours.
-
After the addition is complete, the reaction mixture is stirred at 40 °C for an additional hour.
-
The mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (500 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 250 mL) and then with brine (250 mL).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude intermediate.
-
The crude intermediate is dissolved in a mixture of tetrahydrofuran (200 mL) and 2 M aqueous hydrochloric acid (200 mL) and stirred at room temperature for 12 hours.
-
The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 200 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (2) as a crystalline solid.
| Compound | Starting Material | Product | Yield | Reference |
| 2 | Cyclobutanone | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | ~43% (overall) | [6] |
Gem-Difluorination of the Bicyclic Ketone
The conversion of the carbonyl group in N-benzyl-3-azabicyclo[3.1.1]heptan-6-one to a gem-difluoro moiety is the pivotal step in this synthesis. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.[8] Deoxo-Fluor® is often preferred for its greater thermal stability compared to DAST.[8]
Mechanistic Rationale
The deoxofluorination of ketones with DAST or Deoxo-Fluor® proceeds via the formation of a key intermediate, a fluoro-oxosulfonium species, upon reaction of the carbonyl oxygen with the fluorinating agent. This is followed by nucleophilic attack of a fluoride ion at the carbonyl carbon and subsequent elimination of a thionyl derivative to yield the gem-difluoride.
Caption: Simplified mechanism of deoxofluorination of a ketone.
Experimental Protocol: Synthesis of N-Benzyl-6,6-difluoro-3-azabicyclo[3.1.1]heptane
Materials:
-
N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (2)
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure (Adapted from general procedures for deoxofluorination): [9]
-
To a solution of N-benzyl-3-azabicyclo[3.1.1]heptan-6-one (2) (1.0 eq.) in anhydrous dichloromethane (20 volumes) under a nitrogen atmosphere, Deoxo-Fluor® (3.0 eq.) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The mixture is extracted with dichloromethane (2 x 10 volumes).
-
The combined organic layers are washed with water (2 x 10 volumes) and brine (5 volumes), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-benzyl-6,6-difluoro-3-azabicyclo[3.1.1]heptane.
| Fluorinating Agent | Typical Conditions | Advantages | Reference |
| DAST | DCM, 0 °C to rt | Readily available | [8] |
| Deoxo-Fluor® | DCM, 0 °C to rt | More thermally stable than DAST | [8][9] |
Deprotection to Yield the Final Product
The final step in the synthesis is the removal of the N-benzyl protecting group to afford 6,6-difluoro-3-azabicyclo[3.1.1]heptane. Catalytic hydrogenolysis is a mild and efficient method for this transformation, typically employing palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas.[5]
Experimental Protocol: Synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane (1)
Materials:
-
N-Benzyl-6,6-difluoro-3-azabicyclo[3.1.1]heptane
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
Procedure: [5]
-
To a solution of N-benzyl-6,6-difluoro-3-azabicyclo[3.1.1]heptane in methanol or ethanol, palladium on carbon (10 wt. % of the substrate) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.
-
The filtrate is concentrated under reduced pressure to yield 6,6-difluoro-3-azabicyclo[3.1.1]heptane (1). The product can be further purified by distillation or by conversion to its hydrochloride salt.
Characterization Data
The final product, 6,6-difluoro-3-azabicyclo[3.1.1]heptane, and its intermediates should be characterized by standard analytical techniques.
6,6-Difluoro-3-azabicyclo[3.1.1]heptane Hydrochloride [4]
-
Molecular Formula: C6H10ClF2N
-
Molecular Weight: 169.60 g/mol
-
Predicted ¹H NMR: Chemical shifts will be influenced by the gem-difluoro group and the protonation state of the nitrogen.
-
Predicted ¹⁹F NMR: A characteristic signal for the CF2 group.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ = 134.07759
Conclusion
This technical guide has outlined a robust and scalable synthetic route for the preparation of 6,6-difluoro-3-azabicyclo[3.1.1]heptane, a valuable building block for drug discovery. The synthesis leverages a reliable method for the construction of the core bicyclic ketone, followed by a standard deoxofluorination and a clean deprotection step. By providing detailed experimental protocols and mechanistic insights, this guide aims to empower researchers to synthesize this and related fluorinated scaffolds for the development of next-generation therapeutics. The principles and procedures described herein are adaptable and can serve as a foundation for the synthesis of a diverse array of functionalized 3-azabicyclo[3.1.1]heptane derivatives.
References
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Molander, G. A., et al. (2017). Photoredox Generation of Carbon-Centered Radicals Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. ChemistryViews. [Link]
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Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]
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Mykhailiuk, P. K. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters. [Link]
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The Formation of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane: A Mechanistic and Synthetic Guide
Introduction: The Significance of Fluorinated Bicyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, saturated bicyclic systems have garnered considerable attention as bioisosteres of common aromatic rings, providing improved physicochemical properties such as enhanced solubility and metabolic stability.[1] The 3-azabicyclo[3.1.1]heptane core, in particular, has been recognized as a valuable saturated mimic of the pyridine ring.[2] The introduction of fluorine atoms into such scaffolds can further modulate their properties, influencing lipophilicity, pKa, and metabolic fate, thereby offering a powerful tool for lead optimization in drug discovery programs.[3]
This technical guide provides an in-depth exploration of the formation of 6,6-difluoro-3-azabicyclo[3.1.1]heptane, a fluorinated bicyclic amine with significant potential as a building block in the synthesis of novel therapeutics. We will dissect the synthetic pathway, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols to enable researchers and drug development professionals to effectively synthesize and utilize this valuable compound.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The most logical and efficient pathway to 6,6-difluoro-3-azabicyclo[3.1.1]heptane involves a two-stage process:
-
Construction of the Bicyclic Ketone Core: Synthesis of a suitable precursor, N-protected 3-azabicyclo[3.1.1]heptan-6-one.
-
Geminal Difluorination: Deoxofluorination of the ketone to install the 6,6-difluoro moiety.
This strategy allows for the robust construction of the core bicyclic framework followed by a specific and well-established fluorination reaction.
Part 1: Synthesis of the Key Precursor: N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
The formation of the 3-azabicyclo[3.1.1]heptan-6-one core is efficiently achieved through a double Mannich-type reaction, a powerful carbon-carbon bond-forming process.[4]
Mechanism of the Double Mannich Reaction
The reaction commences with the in situ formation of an iminium ion from benzylamine and a formaldehyde equivalent. Cyclobutanone, the starting material, then acts as a bis-enolate equivalent, undergoing a sequential Mannich reaction on both α-carbons to construct the bicyclic system.[5][6]
The key mechanistic steps are as follows:
-
Iminium Ion Formation: Benzylamine reacts with a formaldehyde source (e.g., from N,N-bis(methoxymethyl)benzylamine) under acidic conditions to generate a reactive electrophilic iminium ion.[7]
-
Enolization: The acidic conditions also promote the tautomerization of cyclobutanone to its enol form.
-
First Mannich Reaction: The enol of cyclobutanone attacks the iminium ion, forming a new carbon-carbon bond and generating a β-aminoketone intermediate.
-
Second Iminium Ion Formation and Intramolecular Cyclization: The intermediate undergoes a second intramolecular Mannich reaction. The amine attacks the carbonyl group, followed by dehydration to form a new iminium ion. The enolizable proton on the other side of the original cyclobutanone ring is then abstracted, and the resulting enolate attacks the iminium ion intramolecularly to forge the second ring and complete the bicyclic core.
Figure 1: Overall workflow for the synthesis of N-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Experimental Protocol: Synthesis of N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
The following protocol is adapted from a reported multigram synthesis.[8][9][10]
Materials:
-
Cyclobutanone
-
N,N-bis(methoxymethyl)benzylamine
-
Chlorotrimethylsilane (TMSCl)
-
Acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of acetonitrile (2500 mL) at 40 °C, a mixture of cyclobutanone (35.0 g, 0.50 mol) and N,N-bis(methoxymethyl)benzylamine (97.5 g, 0.50 mol) in a dropping funnel, and chlorotrimethylsilane (120.0 g, 1.10 mol) in a separate dropping funnel are added dropwise simultaneously over 3 hours.[8]
-
After the addition is complete, the reaction mixture is stirred at 40 °C for an additional 1 hour.
-
The mixture is cooled to room temperature, and 2 M HCl (500 mL) is added. The resulting mixture is stirred for 30 minutes.
-
The acetonitrile is removed under reduced pressure.
-
The aqueous residue is washed with dichloromethane (2 x 200 mL) to remove non-polar impurities.
-
The aqueous layer is then basified with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
-
The product is extracted with dichloromethane (3 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-benzyl-3-azabicyclo[3.1.1]heptan-6-one as a crystalline solid.
| Parameter | Value | Reference |
| Yield | 43% (overall) | [8] |
| Reaction Time | 4 hours | [8] |
| Purification | Column Chromatography | [8] |
Table 1: Representative quantitative data for the synthesis of N-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Part 2: Geminal Difluorination of the Bicyclic Ketone
The conversion of the carbonyl group in N-benzyl-3-azabicyclo[3.1.1]heptan-6-one to a geminal difluoro group is accomplished using a deoxofluorinating agent, most commonly diethylaminosulfur trifluoride (DAST) or its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[11]
Mechanism of Deoxofluorination with DAST
The deoxofluorination of a ketone with DAST proceeds through a series of steps involving the activation of the carbonyl oxygen and subsequent nucleophilic fluoride delivery.[3]
-
Activation of the Carbonyl: The lone pair of the carbonyl oxygen attacks the electrophilic sulfur atom of DAST, leading to the formation of a fluorosulfuranate intermediate.
-
Formation of an Oxonium Ion: This intermediate collapses, eliminating a diethylaminosulfur difluoride oxide anion and generating a resonance-stabilized α-fluorooxonium ion.
-
Nucleophilic Fluoride Attack: A fluoride ion, either from the counter-ion or another equivalent of DAST, acts as a nucleophile and attacks the carbocationic center of the oxonium ion.
-
Formation of the Gem-Difluoro Compound: This nucleophilic attack results in the formation of the gem-difluoroalkane and sulfur dioxide as a byproduct.
Figure 2: Step-by-step mechanism of deoxofluorination with DAST.
Experimental Protocol: Deoxofluorination of N-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
The following is a general procedure for the deoxofluorination of ketones, which can be adapted for the specific substrate.[12]
Materials:
-
N-benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of N-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in anhydrous dichloromethane (10 mL per gram of ketone) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
DAST or Deoxo-Fluor (1.5 - 2.0 eq) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the reaction is complete, the mixture is carefully quenched by slow addition to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume of the initial organic layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford N-benzyl-6,6-difluoro-3-azabicyclo[3.1.1]heptane.
| Parameter | Representative Value | Reference |
| Fluorinating Agent | DAST or Deoxo-Fluor | [11][12] |
| Equivalents | 1.5 - 2.0 | General Procedure |
| Reaction Time | 12 - 24 hours | General Procedure |
| Temperature | -78 °C to room temperature | General Procedure |
Table 2: Typical reaction conditions for deoxofluorination.
Part 3: Deprotection and Physicochemical Properties
The final step to obtain the parent 6,6-difluoro-3-azabicyclo[3.1.1]heptane is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).
The resulting 6,6-difluoro-3-azabicyclo[3.1.1]heptane is a valuable building block for further derivatization in drug discovery programs. The introduction of the gem-difluoro group is expected to lower the pKa of the secondary amine compared to the non-fluorinated parent compound, which can have significant implications for its pharmacokinetic profile.
| Property | Description |
| Molecular Formula | C₆H₉F₂N |
| Molecular Weight | 133.14 g/mol |
| Topological Polar Surface Area | 12.0 Ų |
| Predicted logP | ~1.0 - 1.5 |
Table 3: Predicted physicochemical properties of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane.
Conclusion
The synthesis of 6,6-difluoro-3-azabicyclo[3.1.1]heptane is a multi-step process that leverages well-established and robust chemical transformations. The construction of the bicyclic ketone precursor via a double Mannich-type reaction provides an efficient entry into the core scaffold. Subsequent deoxofluorination with reagents such as DAST or Deoxo-Fluor allows for the precise installation of the gem-difluoro moiety. This in-depth guide, detailing both the synthetic protocols and the underlying reaction mechanisms, provides researchers and drug development professionals with the necessary knowledge to synthesize and utilize this promising fluorinated building block in the pursuit of novel and improved therapeutics. The strategic incorporation of fluorine into this conformationally constrained bicyclic amine offers a compelling avenue for the fine-tuning of molecular properties and the development of next-generation pharmaceuticals.
References
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Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis, 57, 1517–1541. [Link][3]
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link][2]
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Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link][11]
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The 6,6-Difluoro-3-azabicyclo[3.1.1]heptane Scaffold: An In-Depth Technical Guide to its Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising building block in medicinal chemistry, offering a unique three-dimensional alternative to traditional piperidine and pyridine bioisosteres.[1] Its rigid bicyclic structure, combined with the electronic effects of the gem-difluoromethylene group, presents a compelling profile for enhancing the metabolic stability, permeability, and binding affinity of drug candidates.[2][3] This in-depth technical guide provides a comprehensive analysis of the anticipated stability of this scaffold, drawing upon data from analogous structures and established principles of physical organic chemistry. Furthermore, it outlines a systematic experimental framework for rigorously evaluating its stability under forced degradation conditions, providing researchers with the necessary protocols to confidently incorporate this valuable scaffold into their drug discovery programs.
Introduction: A Scaffold of Strategic Importance
The strategic incorporation of fluorine into drug candidates is a well-established approach to fine-tune their physicochemical and pharmacokinetic properties.[4] The 6,6-difluoro-3-azabicyclo[3.1.1]heptane core combines the conformational rigidity of a bicyclic system with the potent electronic effects of a gem-difluoro group. This unique combination is designed to address several key challenges in drug development:
-
Metabolic Stability: The strong carbon-fluorine bond and the steric shielding provided by the bicyclic framework are expected to block common sites of metabolic oxidation.[5][6]
-
pKa Modulation: The electron-withdrawing nature of the gem-difluoro group is anticipated to lower the basicity of the secondary amine, which can be crucial for optimizing target engagement and off-target effects.[6][7]
-
Improved Physicochemical Properties: The introduction of the 3-azabicyclo[3.1.1]heptane core has been shown to enhance aqueous solubility and reduce lipophilicity compared to its aromatic counterparts, potentially leading to improved ADME profiles.[8][9]
-
Novel Chemical Space: As a saturated, three-dimensional scaffold, it provides access to novel chemical space, enabling the design of molecules with improved target selectivity and reduced off-target toxicities.[8]
This guide will delve into the chemical stability of this promising scaffold, providing both a theoretical framework and practical experimental guidance.
Anticipated Stability Profile: A Synthesis of Analog Data
While direct, comprehensive stability studies on the 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold are not yet extensively published, a robust stability profile can be inferred from the behavior of its structural components and closely related analogs.
The Robustness of the Bicyclo[3.1.1]heptane Core
The bicyclo[3.1.1]heptane ring system is inherently strained, yet studies on analogous structures suggest it possesses considerable kinetic stability. For instance, the related 3-oxabicyclo[3.1.1]heptane scaffold has demonstrated excellent thermal and shelf stability, with no detectable decomposition after six months of storage at room temperature or upon heating to 100°C for short periods.[10] This intrinsic stability of the carbon framework suggests that degradation pathways are more likely to involve the heteroatom and its substituents rather than a collapse of the bicyclic core under typical pharmaceutical stress conditions.
The Influence of the Gem-Difluoro Group
The introduction of a gem-difluoromethylene group at the 6-position is expected to have a profound impact on the scaffold's stability:
-
Enhanced Metabolic Stability: Gem-difluorination is a well-established strategy for blocking metabolic oxidation at adjacent positions.[6][7] The strong C-F bonds are resistant to enzymatic cleavage, and the electron-withdrawing nature of the fluorine atoms can deactivate neighboring C-H bonds towards oxidative metabolism.[5][11] Studies on functionalized gem-difluorinated cycloalkanes have shown that this modification either does not affect or slightly improves metabolic stability in in vitro assays.[6]
-
Modulation of Chemical Reactivity: The inductive effect of the two fluorine atoms will decrease the electron density throughout the ring system, including at the nitrogen atom. This is expected to:
-
Decrease Basicity: The pKa of the secondary amine will be lower than that of its non-fluorinated counterpart, which can influence its reactivity in both chemical and biological systems.[6][7]
-
Influence Nucleophilicity: The reduced electron density on the nitrogen may decrease its nucleophilicity, potentially slowing down reactions involving nucleophilic attack by the amine.
-
The overall expectation is that the 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold will be a chemically robust and metabolically stable building block. However, empirical validation through forced degradation studies is essential.
Experimental Framework for Stability Assessment
To rigorously characterize the stability of the 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold, a series of forced degradation studies should be conducted. These studies are designed to identify potential degradation pathways and products under conditions more severe than those encountered during storage. The following is a recommended set of experimental protocols.
General Considerations
-
Test Substance: The stability of the free base, as well as a common salt form (e.g., hydrochloride), should be evaluated. An N-protected version (e.g., N-Boc) can also provide valuable insights into the stability of the core without the complicating factor of the free amine.[12]
-
Concentration: A typical starting concentration is 1 mg/mL in a suitable solvent system.
-
Monitoring: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection (LC-MS), should be developed and validated to separate and quantify the parent compound and its degradants.
Forced Degradation Protocols
The following table outlines the recommended stress conditions for the forced degradation studies.
| Stress Condition | Protocol | Rationale |
| Acidic Hydrolysis | 1. Prepare solutions of the test substance in 0.1 M HCl and 1 M HCl. 2. Incubate samples at 40°C and 60°C. 3. Analyze samples at initial, 2, 6, 24, and 48-hour time points. | To assess susceptibility to degradation in acidic environments, which can be encountered during formulation or in the gastrointestinal tract. |
| Basic Hydrolysis | 1. Prepare solutions of the test substance in 0.1 M NaOH and 1 M NaOH. 2. Incubate samples at 40°C and 60°C. 3. Analyze samples at initial, 2, 6, 24, and 48-hour time points. | To evaluate stability in alkaline conditions, relevant for certain formulations and manufacturing processes. |
| Oxidative Degradation | 1. Prepare a solution of the test substance in a suitable solvent. 2. Add hydrogen peroxide to a final concentration of 3%. 3. Incubate the sample at room temperature. 4. Analyze samples at initial, 2, 6, 24, and 48-hour time points. | To determine the susceptibility to oxidation, a common degradation pathway for many drug molecules. |
| Photostability | 1. Expose a solution and solid sample of the test substance to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). 2. Maintain a control sample in the dark. 3. Analyze both samples after exposure. | To assess the potential for degradation upon exposure to light, which is critical for packaging and storage decisions. |
| Thermal Degradation | 1. Store solid samples of the test substance at elevated temperatures (e.g., 60°C, 80°C, and 100°C). 2. Analyze samples at initial and weekly time points for up to four weeks. | To evaluate the solid-state stability of the scaffold under heat stress, which can occur during manufacturing and storage. A study on a similar core showed stability at 100°C.[10] |
Analytical Methodology
A robust, stability-indicating HPLC method is crucial for these studies. The following provides a starting point for method development:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier such as 0.1% formic acid or ammonium acetate to ensure good peak shape.
-
Detection: UV detection at a suitable wavelength and mass spectrometry for peak identification and purity assessment.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the structure of the 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold, several potential degradation pathways can be hypothesized.
Figure 1. Hypothesized major degradation pathways.
-
N-Oxidation: The secondary amine is a potential site for oxidation, which could lead to the formation of the corresponding N-oxide or other oxidative products. This is a common metabolic pathway for amines.
-
Ring Opening: Under harsh acidic or basic conditions, cleavage of the C-N bonds could potentially lead to ring-opened products. However, the stability of the bicyclic core, as suggested by analog data, indicates that this would likely require extreme conditions.[10]
-
Defluorination: While the C-F bond is very strong, degradation pathways involving the elimination of fluoride under very harsh conditions cannot be entirely ruled out, although this is considered unlikely under typical forced degradation conditions.[5]
Conclusion
The 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. The available data from analogous structures strongly suggest that this scaffold possesses a high degree of chemical and metabolic stability, making it an attractive component for the design of next-generation therapeutics. The experimental framework provided in this guide offers a clear and systematic approach to empirically validating this anticipated stability, enabling researchers to confidently deploy this scaffold in their drug discovery efforts. Rigorous stability testing will be crucial to fully unlock the potential of this promising building block and to ensure the development of safe and effective new medicines.
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The Strategic Discovery of Novel Fluorinated Azabicycloalkanes: An In-depth Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the discovery of novel fluorinated azabicycloalkanes, a class of compounds with significant therapeutic potential due to their rigid three-dimensional structures that can effectively probe biological space. We will delve into the rationale behind fluorine incorporation, explore key synthetic strategies for accessing these complex scaffolds, detail critical characterization techniques with a focus on ¹⁹F NMR spectroscopy, and discuss the profound impact of fluorination on the pharmacological profile of these molecules. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.
The Fluorine Advantage in Azabicycloalkane Scaffolds
Azabicycloalkanes, such as tropanes, granatanes, and epibatidine analogues, are privileged scaffolds in drug discovery. Their rigid, conformationally constrained structures present a well-defined vector in three-dimensional space, allowing for precise interactions with biological targets. The strategic incorporation of fluorine into these frameworks can dramatically enhance their drug-like properties.
The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—confer several advantages[1]:
-
Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate[2].
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of a nearby nitrogen atom in the azabicycloalkane core. This can be crucial for optimizing a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions, leading to improved binding affinity and potency.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the bicyclic system, locking it into a bioactive conformation.
-
Increased Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier[3]. However, the effect on lipophilicity can be complex and depends on the specific fluorination pattern[4].
A comparative analysis of fluorinated and non-fluorinated analogues often reveals a significant improvement in key pharmacokinetic parameters.
| Property | Non-Fluorinated Analog | Fluorinated Analog | Rationale for Improvement |
| **Metabolic Half-life (t₁/₂) ** | Shorter | Longer | Blockade of metabolic hotspots by the strong C-F bond. |
| Lipophilicity (LogP) | Variable | Generally Increased | The lipophilic nature of fluorine can enhance membrane permeability. |
| Receptor Binding Affinity (Ki) | Lower | Higher | Favorable electrostatic and non-covalent interactions with the target protein. |
| Basicity (pKa of amine) | Higher | Lower | The inductive effect of fluorine reduces the basicity of the nitrogen atom. |
Table 1: Generalized Comparison of Physicochemical and Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Azabicycloalkanes.
Synthetic Strategies for Accessing Fluorinated Azabicycloalkanes
The synthesis of fluorinated azabicycloalkanes presents unique challenges due to the need for regioselective and stereoselective fluorination methods that are compatible with the bicyclic core. The choice of fluorinating agent and strategy is critical and depends on the desired location of the fluorine atom and the nature of the starting material.
Electrophilic Fluorination
Electrophilic fluorination is a powerful method for introducing fluorine onto electron-rich centers. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used due to their stability and relative safety[5][6]. This approach is particularly useful for the fluorination of enolates, enamines, and other carbon nucleophiles.
Caption: General workflow for electrophilic fluorination of an azabicycloalkane precursor.
Experimental Protocol: Electrophilic Fluorination of an N-Boc-Protected Azabicycloalkane Enolate
-
Preparation of the Enolate: To a solution of the N-Boc-protected azabicycloalkanone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (N₂ or Ar), add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.2 eq) in anhydrous DMF (0.2 M). Add the Selectfluor® solution to the enolate solution at -78 °C via cannula.
-
Reaction Quench and Workup: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired fluorinated azabicycloalkanone.
Nucleophilic Fluorination
Nucleophilic fluorination typically involves the displacement of a leaving group, such as a hydroxyl or a sulfonate ester, with a fluoride ion. Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® are commonly employed for the deoxofluorination of alcohols[7][8].
Caption: General workflow for nucleophilic deoxofluorination of a hydroxy-azabicycloalkane.
Experimental Protocol: Nucleophilic Deoxofluorination of a Hydroxy-Tropane Derivative with DAST
Caution: DAST is toxic and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Setup: To a solution of the hydroxy-tropane derivative (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add DAST (1.5 eq) dropwise via syringe.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Workup and Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the fluorinated tropane derivative.
Photoredox Catalysis
Recent advances in photoredox catalysis have opened up new avenues for the synthesis of fluorinated compounds under mild conditions[9][10]. This methodology often involves the generation of radical intermediates that can be trapped by a fluorine source.
Caption: Simplified schematic of a photoredox-catalyzed fluorination reaction.
Characterization of Fluorinated Azabicycloalkanes: The Power of ¹⁹F NMR
The unambiguous characterization of novel fluorinated azabicycloalkanes is paramount. While standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential, ¹⁹F NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds[11][12].
The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe[13]. Key features of ¹⁹F NMR include:
-
Wide Chemical Shift Range: The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, resulting in a large chemical shift dispersion that minimizes signal overlap[13][14].
-
Spin-Spin Coupling: ¹⁹F nuclei couple to other nuclei, including ¹H and ¹³C, providing valuable structural information through the analysis of coupling constants (J-coupling)[12].
-
Absence of Background Signals: Since fluorine is not naturally abundant in most biological systems, ¹⁹F NMR offers a clean background for in vitro and in vivo studies.
A Step-by-Step Guide to Analyzing ¹⁹F NMR Spectra of Fluorinated Azabicycloalkanes:
-
Acquire ¹⁹F and ¹H NMR Spectra: Obtain both ¹⁹F and ¹H NMR spectra of the purified compound.
-
Determine the Number of Fluorine Environments: The number of distinct signals in the ¹⁹F NMR spectrum corresponds to the number of unique fluorine environments in the molecule.
-
Analyze Chemical Shifts: The chemical shift of each fluorine signal provides information about its electronic environment. For example, fluorine atoms attached to sp³ carbons in an azabicycloalkane will have characteristic chemical shifts.
-
Interpret Coupling Patterns: The multiplicity of each ¹⁹F signal (singlet, doublet, triplet, etc.) is determined by the number of adjacent ¹H nuclei. The magnitude of the J-coupling constants provides information about the dihedral angle between the fluorine and the coupled proton, which can be used to determine stereochemistry.
-
Correlate with ¹H NMR: Use 2D NMR techniques such as ¹H-¹⁹F HSQC to correlate the fluorine signals with the proton signals, allowing for the assignment of the fluorine atom to a specific position within the azabicycloalkane scaffold.
| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic C-F (e.g., in a tropane ring) | -170 to -230 |
| Fluorine on an aromatic ring (e.g., fluorophenyl) | -100 to -140 |
| Trifluoromethyl group (-CF₃) | -60 to -80 |
Table 2: Approximate ¹⁹F NMR Chemical Shift Ranges for Common Fluorine Environments.
Impact on Pharmacological Profile: Case Studies
The strategic placement of fluorine can have a profound impact on the biological activity of azabicycloalkanes.
Fluorinated Tropane Analogues for Dopamine Transporter (DAT) Imaging
Tropane alkaloids are potent ligands for the dopamine transporter (DAT). Fluorinated tropane derivatives have been developed as PET imaging agents for DAT, which is implicated in neurological disorders such as Parkinson's disease. The introduction of a fluorine-18 (¹⁸F) radiolabel allows for non-invasive in vivo imaging. Fluorination can also improve the binding affinity and selectivity of these ligands for DAT.
Fluorinated Epibatidine Analogues as Nicotinic Acetylcholine Receptor (nAChR) Modulators
Epibatidine is a potent analgesic that acts as an agonist at nicotinic acetylcholine receptors (nAChRs)[15]. However, its therapeutic use is limited by its toxicity. The synthesis of fluorinated epibatidine analogues has been a key strategy to dissociate the analgesic effects from the toxic side effects[16]. Fluorination can alter the binding affinity and selectivity for different nAChR subtypes, leading to the discovery of more selective and safer drug candidates[17].
Conclusion and Future Perspectives
The discovery of novel fluorinated azabicycloalkanes continues to be a vibrant area of research with significant potential for the development of new therapeutics. The ability of fluorine to fine-tune the physicochemical and pharmacokinetic properties of these rigid scaffolds provides a powerful strategy for optimizing drug candidates. Advances in synthetic methodologies, particularly in the areas of asymmetric fluorination and late-stage functionalization, will undoubtedly accelerate the discovery of new and improved fluorinated azabicycloalkanes. Furthermore, the continued development of advanced analytical techniques, such as multidimensional ¹⁹F NMR, will be crucial for the unambiguous characterization of these complex molecules. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can anticipate the emergence of a new generation of highly effective and selective drugs based on these fascinating molecular architectures.
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Fluorine NMR. (n.d.). University of Washington. Retrieved January 27, 2026, from [Link]
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EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. (2014). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. (2021). MDPI. Retrieved January 27, 2026, from [Link]
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Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2020). MDPI. Retrieved January 27, 2026, from [Link]
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Comparative analysis of nicotine-like receptor-ligand interactions in rodent brain homogenate. (1987). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents. (2024). National Institutes of Health. Retrieved January 27, 2026, from [Link]
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Interactions between 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidine analogues and acetylcholine-binding protein inform on potent antagonist activity against nicotinic receptors. (2018). International Union of Crystallography. Retrieved January 27, 2026, from [Link]
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Flow microreactor synthesis in organo-fluorine chemistry. (2012). Beilstein Journals. Retrieved January 27, 2026, from [Link]
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Photoredox-catalyzed aminofluorosulfonylation of unactivated olefins. (2020). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. Retrieved January 27, 2026, from [Link]
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Investigation of Anticancer Drug Activity 5-Fluorouracil and Some Analog Derivatives by QSAR: Theoretical Study. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]
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Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. (2007). ResearchGate. Retrieved January 27, 2026, from [Link]
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Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6. (2021). ETH Zurich Research Collection. Retrieved January 27, 2026, from [Link]
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[18F]Fluorination of o-carborane via nucleophilic substitution: towards a versatile platform for the preparation of 18F-labelled BNCT drug candidates. (2018). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: Reactions of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 6,6-difluoro-3-azabicyclo[3.1.1]heptane moiety has emerged as a significant building block in medicinal chemistry. This rigid, three-dimensional scaffold serves as a valuable bioisosteric replacement for common aromatic and saturated rings like piperidine.[1][2] The introduction of the gem-difluoro group at the 6-position offers a powerful tool to modulate the physicochemical properties of lead compounds, including metabolic stability, lipophilicity (logP), and basicity (pKa).[3] The constrained conformation of the bicyclic system provides a unique vectoral projection of substituents, enabling fine-tuning of interactions with biological targets.[4]
This document provides a comprehensive guide to the key reactions of 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride, offering detailed protocols and mechanistic insights to facilitate its application in drug discovery programs. While this specific derivative has limited dedicated literature, the protocols herein are built upon the well-established reactivity of the parent 3-azabicyclo[3.1.1]heptane core and related fluorinated analogs.[3][5]
PART 1: Handling and In-Situ Deprotection of the Hydrochloride Salt
6,6-Difluoro-3-azabicyclo[3.1.1]heptane is typically supplied as a hydrochloride salt to enhance its stability and ease of handling. For most synthetic transformations, neutralization to the free secondary amine is a prerequisite. This can be achieved either by a separate workup step or, more conveniently, in-situ at the start of the reaction.
Protocol 1: In-Situ Neutralization for Subsequent Reactions
-
To a reaction vessel containing 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride (1.0 eq), add a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)).
-
Add a tertiary amine base, such as triethylamine (TEA, 1.1-1.5 eq) or diisopropylethylamine (DIPEA, 1.1-1.5 eq).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
The reaction mixture, now containing the free secondary amine, is ready for the addition of the desired electrophile or other reagents.
Causality: The tertiary amine base is sufficiently strong to deprotonate the hydrochloride salt, forming the free amine and the corresponding triethylammonium or diisopropylethylammonium chloride salt. The latter is often insoluble in common organic solvents and can either be left in the reaction mixture or filtered off if necessary.
Caption: In-situ deprotection workflow.
PART 2: N-Functionalization Reactions: Gateway to Diverse Analogs
The secondary amine of the 3-azabicyclo[3.1.1]heptane core is the primary site of reactivity, allowing for a wide range of functionalization reactions.
N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines, proceeding through the formation of an iminium ion intermediate followed by reduction.
Protocol 2: N-Alkylation with an Aldehyde
-
Following Protocol 1 for in-situ neutralization, to the solution of the free amine, add the desired aldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Representative Aldehydes for N-Alkylation
| Aldehyde | Expected Product Functionality |
| Formaldehyde | N-Methyl derivative |
| Benzaldehyde | N-Benzyl derivative |
| Isobutyraldehyde | N-Isobutyl derivative |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl) derivative |
N-Acylation
N-acylation with acid chlorides or anhydrides is a straightforward and efficient method to introduce amide functionalities.
Protocol 3: N-Acylation with an Acid Chloride
-
Follow Protocol 1 for in-situ neutralization in a solvent such as DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.0-1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Key N-functionalization reactions.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of C-N bonds between the secondary amine and aryl halides or triflates, providing access to a wide range of N-aryl derivatives.
Protocol 4: Buchwald-Hartwig N-Arylation
-
To an oven-dried reaction tube, add the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride (1.2 eq) and a strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 2.0-2.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add an anhydrous, degassed solvent such as Toluene or Dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 2: Representative Reagents for N-Arylation
| Aryl Halide | Catalyst/Ligand System | Expected Product |
| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | N-(4-tolyl) derivative |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | N-(pyridin-2-yl) derivative |
| 1-Bromo-3-methoxybenzene | RuPhos Pd G3 | N-(3-methoxyphenyl) derivative |
PART 3: Potential C-H Functionalization
While the nitrogen atom is the most reactive site, direct functionalization of the scaffold's C-H bonds offers an attractive strategy for late-stage diversification. Palladium-catalyzed transannular C-H functionalization has been successfully applied to various azabicycloalkanes.[6]
Conceptual Application: A potential pathway for the C-H arylation of 6,6-difluoro-3-azabicyclo[3.1.1]heptane could involve an initial N-directing group installation (e.g., picolinamide), followed by a palladium-catalyzed reaction with an aryl halide. The regioselectivity of such a reaction on the difluorinated scaffold would require experimental investigation, with the bridgehead positions being potential sites for functionalization.
Caption: Conceptual workflow for C-H functionalization.
PART 4: Ring-Opening Reactions
The strained four-membered ring within the 3-azabicyclo[3.1.1]heptane system can be susceptible to ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or under specific catalytic conditions.[5] The gem-difluoro substitution at the 6-position may influence the stability and reactivity of the cyclobutane ring. This reactivity, while potentially leading to byproducts, could also be exploited for the synthesis of novel substituted piperidines. Further investigation is required to delineate the specific conditions that would promote controlled ring-opening of the 6,6-difluoro derivative.
Conclusion
6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride is a versatile building block with a rich potential for chemical modification, primarily centered on the reactivity of its secondary amine. The protocols outlined in this guide for N-alkylation, N-acylation, and N-arylation provide a solid foundation for the synthesis of diverse libraries of compounds for drug discovery and development. The potential for C-H functionalization further expands the accessible chemical space. As with any new scaffold, careful optimization of reaction conditions is crucial for achieving desired outcomes.
References
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
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Request PDF: 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). PubMed. [Link]
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Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2023). ChemRxiv. [Link]
-
Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. (2024). Journal of the American Chemical Society. [Link]
-
Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. (2025). ResearchGate. [Link]
-
Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. (2012). Synfacts. [Link]
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). PubMed. [Link]
-
Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. (2018). Journal of the American Chemical Society. [Link]
-
Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. (2022). Journal of the American Chemical Society. [Link]
-
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
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The Ascendance of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane: A Superior Piperidine Bioisostere for Modern Drug Discovery
Introduction: The Enduring Legacy and Inherent Limitations of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile synthetic handle for molecular elaboration. However, the conformational flexibility of the piperidine ring can be a double-edged sword. While it allows for adaptation to various biological targets, this same flexibility can lead to entropic penalties upon binding, resulting in lower potency. Furthermore, the metabolic susceptibility of the piperidine ring, particularly to oxidation, can limit the in vivo half-life of drug candidates.
These limitations have spurred a continuous search for piperidine bioisosteres – structural mimics that retain the desirable properties of the piperidine core while offering improvements in potency, selectivity, and metabolic stability. Among the most promising of these emerging bioisosteres is the rigid, fluorinated scaffold of 6,6-difluoro-3-azabicyclo[3.1.1]heptane . This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the unique advantages, synthesis, and application of this novel building block.
The Strategic Advantage of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane
The 6,6-difluoro-3-azabicyclo[3.1.1]heptane moiety offers a compelling combination of features that address the key drawbacks of the traditional piperidine ring.
1. Conformational Rigidity and Pre-organization: The bicyclic nature of the 3-azabicyclo[3.1.1]heptane core severely restricts its conformational freedom. This rigidity pre-organizes the substituents on the ring into well-defined spatial orientations, which can lead to a more favorable enthalpic and entropic profile upon binding to a biological target. This can translate to a significant increase in binding affinity and selectivity. Molecular structure analysis using exit vector parameters (EVP) has revealed that isomers of substituted 6-azabicyclo[3.1.1]heptanes can mimic both the common chair and the less common "boat" conformations of piperidine, offering unique three-dimensional diversity.[1][2]
2. Modulation of Physicochemical Properties through Fluorination: The introduction of the gem-difluoro group at the 6-position has a profound impact on the molecule's electronic and physical properties.
-
Lowered pKa: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the nitrogen atom. This reduction in pKa can be highly advantageous in drug design, as it can reduce off-target interactions with aminergic GPCRs and ion channels, and modulate the overall pharmacokinetic profile of a compound. Experimental data on related fluorinated bicyclic amines shows a decrease in pKa of 0.3-0.5 units compared to their non-fluorinated counterparts.[3]
-
Altered Lipophilicity (LogP/LogD): Fluorination generally increases lipophilicity, but the effect of a gem-difluoro group can be more nuanced. In some cases, it can lead to a decrease in LogP, which can be beneficial for improving solubility and reducing metabolic clearance.[3]
-
Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage. The gem-difluoro group at the 6-position effectively blocks a potential site of metabolism, which can lead to a significant increase in the half-life of a drug candidate. The strategic placement of fluorine is a well-established strategy to enhance metabolic stability and improve oral bioavailability.[4]
Comparative Physicochemical Properties: Piperidine vs. 6,6-Difluoro-3-azabicyclo[3.1.1]heptane
| Property | Typical N-Substituted Piperidine | N-Substituted 6,6-Difluoro-3-azabicyclo[3.1.1]heptane (Estimated/Observed in Analogs) | Rationale for Advantage |
| pKa | ~8.0 - 11.2[5] | ~7.5 - 8.5 | Reduced basicity can decrease off-target effects and improve cell permeability. |
| LogP | Variable | Generally slightly higher, but can be modulated by substituents. | Can be fine-tuned to optimize the overall ADME profile. |
| Conformational Flexibility | High (Chair, twist-boat conformations) | Low (Rigid bicyclic structure) | Pre-organization for target binding, leading to increased potency and selectivity.[6] |
| Metabolic Stability | Susceptible to oxidation at multiple positions | Increased due to the blockage of a metabolic "soft spot" by the CF2 group.[4] | Longer in vivo half-life and improved oral bioavailability. |
| Aqueous Solubility | Generally good | Can be modulated; often improved due to lower crystal lattice energy. | Important for drug formulation and absorption. |
| 3D Shape | Flexible, dynamic | Defined, rigid, offering novel vector orientations for substituents. | Access to new chemical space and potential for improved target engagement. |
Synthetic Protocol: A Guideline for the Preparation of N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane
The synthesis of 6,6-difluoro-3-azabicyclo[3.1.1]heptane can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a composite of established methods for the synthesis of the core scaffold and subsequent deoxofluorination.
Experimental Workflow
Caption: Synthetic workflow for N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane.
Step-by-Step Methodology
Part 1: Synthesis of N-Boc-3-azabicyclo[3.1.1]heptan-6-one
This part of the synthesis focuses on the construction of the bicyclic ketone precursor.
-
Strecker Reaction: The synthesis commences with a modified Strecker reaction of methyl 3-oxocyclobutane-3-carboxylate.[7] This reaction, typically carried out with an amine (e.g., benzylamine) and a cyanide source (e.g., trimethylsilyl cyanide), establishes the key stereochemistry of the cyclobutane ring.
-
Partial Nitrile Hydrolysis: The resulting aminonitrile is then subjected to partial hydrolysis of the nitrile group to an amide. This is a critical step that sets the stage for the subsequent cyclization.
-
Intramolecular Cyclization: The amino-amide undergoes an intramolecular cyclization, often mediated by a strong base, to form the 3-azabicyclo[3.1.1]heptan-6-one core.[7]
-
N-Boc Protection: The secondary amine of the bicyclic ketone is protected, typically with di-tert-butyl dicarbonate (Boc₂O), to yield N-Boc-3-azabicyclo[3.1.1]heptan-6-one. This protecting group is crucial for the subsequent fluorination step and can be readily removed under acidic conditions.
Part 2: Deoxofluorination
-
Deoxofluorination: The key fluorination step is achieved through the deoxofluorination of the ketone. Diethylaminosulfur trifluoride (DAST) or its less hazardous analogue, morpholinosulfur trifluoride (Morph-DAST), are effective reagents for this transformation.[3][8] The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures.
-
Reagents and Conditions:
-
N-Boc-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq)
-
DAST or Morph-DAST (1.5 - 2.0 eq)
-
Dichloromethane (DCM) as solvent
-
-78 °C to room temperature
-
-
Procedure:
-
Dissolve N-Boc-3-azabicyclo[3.1.1]heptan-6-one in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add DAST or Morph-DAST to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane.
-
-
Application in Drug Design: A Case Study Perspective
While specific examples of marketed drugs containing the 6,6-difluoro-3-azabicyclo[3.1.1]heptane moiety are still emerging, the broader class of azabicycloalkanes has demonstrated significant promise in drug discovery programs. For instance, the replacement of a pyridine ring in the antihistamine drug Rupatidine with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in physicochemical properties.[9]
In another compelling example, the replacement of a central benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane (an oxygen-containing analogue) resulted in a compound with nanomolar potency, reduced lipophilicity, and a greater than 500% improvement in aqueous solubility.[10] These examples strongly support the potential of the bicyclo[3.1.1]heptane scaffold to enhance drug-like properties.
Workflow for Evaluating 6,6-Difluoro-3-azabicyclo[3.1.1]heptane as a Piperidine Bioisostere
Caption: A general workflow for the evaluation of a novel bioisostere.
Conclusion and Future Outlook
The 6,6-difluoro-3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the field of bioisosterism. Its unique combination of conformational rigidity and the modulating effects of gem-difluorination provides medicinal chemists with a powerful tool to address the limitations of the traditional piperidine ring. By offering the potential for enhanced potency, selectivity, and metabolic stability, this novel building block is poised to play an increasingly important role in the design and development of the next generation of therapeutics. As synthetic methodologies become more streamlined and the advantages of this scaffold are further demonstrated in diverse drug discovery programs, we anticipate a rapid increase in the application of 6,6-difluoro-3-azabicyclo[3.1.1]heptane and its derivatives.
References
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Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2015). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 17(20), 5092-5095. [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
-
Kihakh, S., Melnykov, K. P., Bilenko, V., Trofymchuk, S., Liashuk, O. S., & Grygorenko, O. O. (2024). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride. Retrieved from [Link]
-
Das, S., & Biju, A. T. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22163-22187. [Link]
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). Selected parameters of 3-azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl, 15 a⋅HCl, and the substituted pyridine 50⋅HCl according to X-ray crystal data: angle ϕ [°], and distances r, d [Å]. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
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Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Rak, M., & Jirgensons, A. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(7), 653-657. [Link]
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Melnykov, K. P., Holovach, S., Demchuk, O., & Grygorenko, O. O. (2022). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Di Mauro, G., & Scafetta, G. (2021). pKa values of common substituted piperazines. Data in Brief, 38, 107383. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]
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Böhm, H. J., Banner, D., & Wessel, H. P. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(02), 1735-1744. [Link]
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Ni, C., & Hu, J. (2020). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Asian Journal of Organic Chemistry, 9(11), 1744-1757. [Link]
-
Kihakh, S., Melnykov, K. P., Bilenko, V., Trofymchuk, S., Liashuk, O. S., & Grygorenko, O. O. (2024). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. [Link]
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Wikipedia. (2024). Piperidine. Retrieved from [Link]
-
Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 62(39), e202305519. [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]
- Fan, B., et al. (2016). Novel tricyclic compounds as inhibitors of mutant idh enzymes.
-
Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(21), e202200365. [Link]
-
Gao, Z. G., & Jacobson, K. A. (2014). Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of medicinal chemistry, 57(11), 4767-4779. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
Tanthana, J., & Tontiwachwuthikul, P. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 56(4), 1347-1351. [Link]
-
Kihakh, S., Melnykov, K. P., Bilenko, V., Trofymchuk, S., Liashuk, O. S., & Grygorenko, O. O. (2024). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. ResearchGate. [Link]
-
O'Neil, M. J. (Ed.). (2013). Piperidine. In The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed., p. 1394). Royal Society of Chemistry. [Link]
-
Al-Gharabli, S. I., & Abadi, A. H. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(21), 6496. [Link]
-
Le Guilloux, V. (n.d.). Bioisosterism. Drug Design. [Link]
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Application Notes and Protocols for Coupling Reactions with 6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Bicyclic Scaffolds in Modern Drug Discovery
The incorporation of rigid, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of chemical space beyond traditional flat aromatic rings. Among these, saturated bicyclic systems like 3-azabicyclo[3.1.1]heptane have gained significant attention as conformationally restricted isosteres of piperidine, one of the most ubiquitous heterocycles in approved drugs.[1][2][3] The rigid framework of this scaffold allows for precise projection of substituents into three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.
This guide focuses on a particularly valuable derivative: 6,6-Difluoro-3-azabicyclo[3.1.1]heptane . The introduction of the gem-difluoromethylene group offers several strategic advantages:
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine atoms can significantly lower the basicity (pKa) of the secondary amine. This modulation is critical for optimizing pharmacokinetic properties, such as reducing off-target interactions with aminergic GPCRs or improving oral absorption. Studies on similar fluorinated bicyclic systems have demonstrated a predictable decrease in pKa by 0.3-0.5 units.[4][5]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism at the C-6 position, a common metabolic soft spot in analogous non-fluorinated rings.
-
Conformational Influence: Fluorine substitution can influence the conformational preference of the bicyclic system, offering another tool for fine-tuning the molecule's shape to fit a specific protein binding pocket.[2]
This document provides detailed experimental procedures for the effective coupling of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane with various partners, focusing on the most robust and widely applicable methodologies in a drug discovery setting.
Core Methodologies for N-Functionalization
The secondary amine of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane serves as a versatile handle for introducing molecular complexity. The primary coupling strategies involve the formation of carbon-nitrogen or heteroatom-nitrogen bonds. The choice of method is dictated by the nature of the coupling partner.
Logical Flow for Selecting a Coupling Strategy
Caption: Decision tree for selecting the appropriate coupling methodology.
Methodology 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This is arguably the most powerful and versatile method for forming C(aryl)-N bonds.[6] The reaction utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to couple amines with aryl or heteroaryl halides and pseudohalides (e.g., triflates).
Causality and Mechanistic Insight: The success of the Buchwald-Hartwig amination hinges on a catalytic cycle involving a Pd(0)/Pd(II) interchange.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Ligand Exchange: The amine displaces a halide from the palladium center.
-
Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst.
Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, SPhos) are critical as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition.[6][7] An inert atmosphere is mandatory to protect the sensitive Pd(0) catalyst from oxidation.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: N-Arylation of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane with an Aryl Bromide
Materials:
-
6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq, to neutralize HCl salt and drive reaction)
-
Anhydrous Toluene
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 6,6-Difluoro-3-azabicyclo[3.1.1]heptane·HCl, the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Quench carefully with water.
-
Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Table: Typical Buchwald-Hartwig Reaction Parameters
| Parameter | Condition 1 (Standard) | Condition 2 (For Heterocycles) | Condition 3 (Mild) |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Ligand | XPhos | Josiphos-type | XPhos |
| Base | NaOtBu | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH |
| Temperature | 110 °C | 110 °C | 80 °C |
Methodology 2: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful alternative to metal-catalyzed reactions for coupling amines to specific types of aromatic rings. This method does not require a metal catalyst but is generally restricted to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (typically F or Cl).
Causality and Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The amine attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group is expelled, restoring aromaticity and yielding the final product.
Polar aprotic solvents (like DMSO or DMF) are ideal as they solvate the cationic counter-ion of the base but not the nucleophile, enhancing its reactivity, and can help stabilize the charged Meisenheimer intermediate.
Protocol 2: SNAr Coupling with an Activated Heteroaryl Chloride
Materials:
-
6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride (1.0 eq)
-
2-Chloro-5-nitropyridine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vial, magnetic stirrer
Procedure:
-
Setup: In a reaction vial, dissolve 6,6-Difluoro-3-azabicyclo[3.1.1]heptane·HCl and 2-chloro-5-nitropyridine in DMSO.
-
Base Addition: Add DIPEA to the mixture. The amine hydrochloride salt will neutralize first, and the excess base will facilitate the reaction.
-
Reaction: Heat the mixture to 80-120 °C. The reaction is often rapid (1-6 hours).
-
Monitoring: Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers and wash thoroughly with water (to remove DMSO) and then brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography.
General Experimental Workflow
Caption: A standardized workflow for coupling and purification.
Trustworthiness and Self-Validation
Every protocol described is a self-validating system. The progress of each reaction must be meticulously monitored by an appropriate analytical technique (TLC or LC-MS). A reaction is only considered complete when the limiting reagent is consumed. The identity and purity of the final product must be unambiguously confirmed by a suite of analytical methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to ensure the structural integrity of the novel compound.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Grygorenko, O. O., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Chekmarev, P. A., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]
-
Chekmarev, P. A., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]
- Various Authors. (2019). United States Patent US10695334B2.
-
Grygorenko, O. O., et al. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate. [Link]
-
Various Authors. (2024). Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis. YouTube. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
Sources
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- 3. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 6,6-Difluoro-3-azabicyclo[3.1.1]heptane. This valuable building block, often used as a conformationally restricted piperidine isostere, can present unique purification challenges due to its polarity, basicity, and the nature of impurities generated during its synthesis. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to enable you to achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane and its derivatives.
Question 1: I'm seeing poor separation and co-elution of my target compound with impurities during flash column chromatography. What's going wrong and how can I fix it?
Answer: This is a common issue stemming from several factors, including incorrect solvent system selection, the inherent polarity of the amine, and potential interactions with the stationary phase.
Underlying Causality: The free nitrogen on the azabicycle makes the molecule basic and highly polar. This can lead to strong interactions with the acidic silica gel surface, causing "tailing" or "streaking" on the column, where the compound elutes slowly and over a large volume, merging with nearby impurities. Furthermore, fluorinated compounds can exhibit unique chromatographic behavior not always predictable by standard models.[1][2]
Troubleshooting Protocol:
-
Baseline the Polarity: First, perform a thorough analysis using Thin Layer Chromatography (TLC) with multiple solvent systems to find the optimal mobile phase for separation.[3]
-
Modify the Mobile Phase:
-
Add a Basic Modifier: To counteract the acidic nature of silica gel and prevent tailing, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your polar solvent (e.g., Methanol or Ethyl Acetate). This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Utilize a "Fluorous" Effect: The gem-difluoro group gives the molecule a degree of "fluorophilicity." You can exploit this by using a fluorinated solvent in your mobile phase with a standard silica column. This can selectively alter the retention time of your target compound relative to non-fluorinated impurities.[1][2]
-
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the issue may be irreversible adsorption or decomposition on silica.
-
Alumina (Basic or Neutral): For highly base-sensitive compounds, switching to alumina can be an effective strategy. Basic alumina is generally preferred for amines.
-
Deactivated Silica Gel: You can prepare a less acidic stationary phase by pre-treating the silica gel with a solution of your basic modifier and then removing the solvent before packing the column.[4]
-
Workflow: Optimizing Column Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation.
Question 2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what is the alternative?
Answer: Decomposition on silica is a known risk for certain classes of molecules, especially those sensitive to acid.
Underlying Causality: The Lewis acidic sites on the surface of silica gel can catalyze degradation pathways, particularly for strained bicyclic systems or molecules with sensitive functional groups.
Troubleshooting Protocol:
-
Stability Test (2D TLC): To confirm instability, perform a 2D TLC.[5]
-
Spot your crude material in one corner of a square TLC plate.
-
Run the plate in one direction with a suitable eluent.
-
Dry the plate completely, then turn it 90 degrees and run it again in the second dimension using the same eluent.
-
Interpretation: If the compound is stable, all spots will align on the diagonal. If new spots appear off the diagonal, it indicates decomposition on the silica.
-
-
Purification Alternatives:
-
Acid/Base Extraction: If the impurities are neutral or acidic, a simple liquid-liquid extraction can be highly effective. Dissolve the crude material in an organic solvent (e.g., dichloromethane), wash with a basic aqueous solution (like sat. NaHCO₃) to remove acidic impurities, and then wash with brine.
-
Salt Formation & Recrystallization: This is often the most robust method. Convert the freebase amine to its hydrochloride (HCl) salt. The salt form is typically a stable, crystalline solid that is less soluble in many organic solvents than the freebase or non-polar impurities, allowing for purification by recrystallization. This is a highly recommended industrial practice.
-
Question 3: The purified freebase of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is an oil and seems to be unstable over time. How should I handle and store it?
Answer: The freebase form of many low-molecular-weight amines can be volatile, hygroscopic, or susceptible to atmospheric CO₂, which can form carbonate salts.
Underlying Causality: The lone pair of electrons on the nitrogen is available to react with atmospheric components. The gem-difluoro group inductively withdraws electron density, which can influence the compound's physical state and reactivity compared to its non-fluorinated analog.[6][7]
Solution: Convert to a Salt Form
For long-term stability and ease of handling, converting the amine to a stable salt, such as the hydrochloride or oxalate salt, is the best practice.[8][9]
Step-by-Step Protocol: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified freebase oil in a minimal amount of a suitable solvent. Anhydrous diethyl ether (Et₂O) or a mixture of ethyl acetate and methanol are common choices.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or gaseous HCl bubbled through the solution) dropwise while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous solvent (e.g., Et₂O) to remove any remaining soluble impurities.
-
Drying: Dry the salt thoroughly under high vacuum. The resulting solid is typically much more stable, non-volatile, and easier to handle and weigh accurately than the freebase oil.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane?
A1: The impurity profile depends heavily on the synthetic route. A common route involves the deoxofluorination of a ketone precursor (e.g., N-Boc-3-azabicyclo[3.1.1]heptan-6-one) using reagents like diethylaminosulfur trifluoride (DAST).[10]
-
Unreacted Starting Material: The precursor ketone may not have fully reacted.
-
Byproducts from Fluorination: Incomplete fluorination can lead to mono-fluorinated or hydroxy-intermediates.
-
Protecting Group Remnants: If a protecting group like Boc is used, you may have byproducts from the deprotection step.
-
Solvent and Reagent Residue: Residual solvents or excess reagents from the reaction workup.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is essential for a comprehensive assessment.
| Technique | Information Provided |
| ¹H NMR | Confirms the structural integrity of the bicyclic core. Integral ratios can provide a quantitative measure of purity against a known standard. |
| ¹⁹F NMR | Highly sensitive for fluorine-containing compounds. A single, clean signal (often a triplet due to coupling with adjacent protons) is expected for the gem-difluoro group. The absence of other fluorine signals confirms the lack of fluorinated impurities. |
| ¹³C NMR | Confirms the number of unique carbon environments in the molecule. |
| LC-MS | Provides the mass of the compound (confirming molecular weight) and is excellent for detecting trace-level impurities. The purity is often reported as a percentage of the total peak area. |
| Melting Point | For the solid hydrochloride salt, a sharp melting point range is a good indicator of high purity. |
Q3: Why is column chromatography on silica gel challenging for this compound?
A3: There are two primary reasons:
-
Acidity of Silica: As a basic amine, the compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to peak tailing and potential for irreversible adsorption.[3][4]
-
High Polarity: The compound is quite polar and may require highly polar solvent systems (e.g., with high percentages of methanol) to elute, which can reduce the separation efficiency between other polar compounds.
General Purification Workflow
Caption: Recommended workflow for the purification of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
ResearchGate. (2025). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF. [Link]
-
PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
-
ResearchGate. (n.d.). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. [Link]
-
CP Lab Safety. (n.d.). 6, 6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride, min 97%, 100 mg. [Link]
- Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
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NIH National Library of Medicine. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]
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ResearchGate. (n.d.). Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery | Request PDF. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
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NIH National Library of Medicine. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
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ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
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ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. [Link]
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PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
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PubMed. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. [Link]
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Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2024). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]
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NIH National Library of Medicine. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
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NIH National Library of Medicine. (n.d.). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. [Link]
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NIH National Library of Medicine. (n.d.). Purification of the proprotein convertase furin by affinity chromatography based on PC-specific inhibitors. [Link]
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Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. [Link]
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Organic Syntheses. (n.d.). 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]
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Technical Support Center: Synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Welcome to the technical support center for the synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity of this valuable fluorinated building block.
Introduction: The Synthetic Challenge
The synthesis of 6,6-difluoro-3-azabicyclo[3.1.1]heptane, typically as its N-Boc protected precursor, is a key step in the development of novel therapeutics. The gem-difluoro moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The most common synthetic route involves the deoxofluorination of a corresponding ketone precursor, N-Boc-3-azabicyclo[3.1.1]heptan-6-one, using reagents like diethylaminosulfur trifluoride (DAST) or its analogues.
While effective, this fluorination step is often plagued by the formation of undesirable byproducts, complicating purification and reducing overall yield. This guide provides a detailed breakdown of these challenges and offers practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane?
The most prevalent and scalable approach is the deoxofluorination of N-Boc-3-azabicyclo[3.1.1]heptan-6-one. This reaction replaces the ketone's carbonyl oxygen with two fluorine atoms. The choice of fluorinating agent is critical, with DAST, Deoxo-Fluor, and Morph-DAST being common options.[1][2]
Q2: I'm observing multiple spots on my TLC/peaks in my crude GC-MS analysis. What are the likely byproducts?
During the deoxofluorination of N-Boc-3-azabicyclo[3.1.1]heptan-6-one, several byproducts can form. The most common are:
-
Fluoroalkene byproduct: Resulting from an elimination reaction.
-
Rearrangement products: Arising from a Wagner-Meerwein type rearrangement of a carbocation intermediate.[3][4]
-
Monofluorinated intermediates: Due to incomplete reaction.
-
Unreacted starting material: If the reaction conditions are not optimal.
Q3: Why is my yield of the desired 6,6-difluoro product consistently low?
Low yields can be attributed to several factors:
-
Suboptimal reaction temperature: Deoxofluorination reactions are highly temperature-sensitive. Temperatures that are too high can favor elimination and rearrangement pathways.
-
Inappropriate choice of fluorinating agent: Some reagents are more prone to inducing side reactions than others. For instance, aminodifluorosulfinium tetrafluoroborate salts have been reported to produce fewer elimination byproducts compared to DAST.[5][6]
-
Moisture in the reaction: Fluorinating reagents like DAST react violently with water, which can quench the reagent and lead to incomplete reactions.
-
Stoichiometry of the fluorinating agent: An insufficient amount of the fluorinating agent will result in incomplete conversion of the starting material.
Troubleshooting Guide: Byproduct Formation
This section provides a detailed analysis of the most common byproducts, their mechanisms of formation, and strategies for their mitigation.
Issue 1: Formation of the Fluoroalkene Byproduct
Observation: A significant peak in the GC-MS with a mass corresponding to the loss of one fluorine and one hydrogen atom from the desired product. The 1H NMR may show new vinylic proton signals.
Root Cause Analysis: The formation of the fluoroalkene byproduct is a result of an E1 or E2 elimination pathway that competes with the desired gem-difluorination. This is particularly prevalent in cyclic systems and can be promoted by higher reaction temperatures.[1]
Mechanism of Fluoroalkene Formation:
Caption: Competing pathways in deoxofluorination.
Mitigation Strategies:
| Strategy | Rationale |
| Lower Reaction Temperature | Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can disfavor the elimination pathway, which typically has a higher activation energy than the substitution pathway. |
| Choice of Fluorinating Agent | Consider using a less aggressive or more selective fluorinating agent. Aminodifluorosulfinium tetrafluoroborate salts have been shown to reduce elimination byproducts.[5][6] Morph-DAST can also be a milder alternative to DAST. |
| Slow Addition of Reagent | Adding the fluorinating agent slowly to the solution of the ketone can help maintain a low concentration of the reactive species and control the reaction temperature, thereby minimizing side reactions. |
Issue 2: Formation of Rearrangement Products
Observation: Isomeric impurities detected by GC-MS or complex multiplets in the 1H and 19F NMR spectra that are inconsistent with the expected product or the fluoroalkene.
Root Cause Analysis: The bicyclo[3.1.1]heptane core is a strained ring system. The formation of a carbocation intermediate during the fluorination reaction can trigger a Wagner-Meerwein rearrangement to a more stable carbocation, leading to a rearranged product.[3][4]
Mechanism of Wagner-Meerwein Rearrangement:
Caption: Wagner-Meerwein rearrangement pathway.
Mitigation Strategies:
| Strategy | Rationale |
| Use of Non-polar Solvents | Solvents with low polarity can help to stabilize the initial carbocation and may disfavor rearrangement. |
| Fluorinating Agent Choice | Reagents that proceed through a more SN2-like mechanism with less carbocation character will suppress rearrangements. |
| Careful Temperature Control | As with elimination, lower temperatures can reduce the likelihood of rearrangement. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-azabicyclo[3.1.1]heptan-6-one (Precursor)
This protocol is adapted from the synthesis of similar bicyclic ketones.[2][7]
Step-by-step methodology:
-
To a solution of N-Boc-3-azabicyclo[3.1.1]heptan-6-ol (1.0 equiv) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 equiv) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-azabicyclo[3.1.1]heptan-6-one as a white solid.
Protocol 2: Deoxofluorination to N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane
Step-by-step methodology:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-3-azabicyclo[3.1.1]heptan-6-one (1.0 equiv) in anhydrous DCM (20 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add Deoxo-Fluor (2.5 equiv) to the stirred solution via syringe over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or 19F NMR.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Purification and Characterization
Purification:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying the desired product from byproducts. A careful selection of the eluent system is crucial for good separation.
-
Distillation: If the byproducts have significantly different boiling points, distillation under reduced pressure may be a viable purification method for the deprotected amine.[8]
Characterization:
| Technique | Expected Observations for Desired Product |
| 1H NMR | Absence of vinylic protons. Characteristic shifts for the bicyclic core protons. |
| 19F NMR | A single signal (typically a triplet or more complex multiplet due to coupling with adjacent protons) in the expected chemical shift range for a gem-difluoroalkane. |
| 13C NMR | A characteristic triplet for the C-6 carbon due to coupling with the two fluorine atoms. |
| GC-MS | A molecular ion peak corresponding to the mass of the desired product. |
References
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Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]
- Grygorenko, O. O., et al. (2025). Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. Eur. J. Org. Chem.
- Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Kim, H., et al. (2020).
- Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed.
- Singh, R. P., et al. (2003). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Request PDF.
- Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis.
- Kim, H., et al. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones.
-
Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Sloop, J. C., et al. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Journal.
- Bruns, S., & Haufe, G. (2014). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Beilstein Journal of Organic Chemistry.
- Yamaguchi, J., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Chemical Science.
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Wikipedia. (2023). Wagner–Meerwein rearrangement. Retrieved from [Link]
- Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- Smith, R. C., et al. (2023).
- Smith, R. C., et al. (2023). Defluoroalkylation of Trifluoromethane with Organolithium Reagents: Mechanism and Synthesis of Fluoroalkenes. Angewandte Chemie.
- Sarpong, R., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage.
- Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters.
- Yamaguchi, J., et al. (2022). Ring-opening fluorination of bicyclic azaarenes. Semantic Scholar.
- Ritter, T., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society.
- Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed.
-
L.S.College, Muzaffarpur. (2020). Wagner–Meerwein rearrangement. Retrieved from [Link] महाविद्यालय.ac.in/userfiles/file/e-content/2020/Chemistry/wagner-meerwein-rearrangement-by-dr-kumari-vandana.pdf
- Cobb, C. G., & Brittain, W. J. (2019).
- Doyle, A. G., & Sigman, M. S. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
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Grygorenko, O. O. (n.d.). Cover Pictures. Retrieved from [Link]
- Scott, J. D., et al. (2012). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Request PDF.
- Yilmaz, I., et al. (2022). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner-Meerwein rearrangement.
- Doyle, A. G., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society.
- Yilmaz, I., et al. (2022). Selectfluor and Alcohol Mediated Synthesis of Bicyclic Oxyfluorination Compounds by Wagner-Meerwein Rearrangement. Beilstein Archives.
- Bolotov, A., et al. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane)
- Mykhailiuk, P., et al. (n.d.).
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LibreTexts Chemistry. (2019). 30.1: Wagner-Meerwein Rearrangements. Retrieved from [Link]
- Kornath, A., et al. (2024). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. RSC Advances.
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Technical Support Guide: Overcoming Scalability Challenges in the Production of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane
Prepared by: Senior Application Scientist, Gemini Labs
Welcome to the technical support center for the synthesis and scale-up of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this valuable building block from bench-scale synthesis to pilot plant or manufacturing scale. We will address common pitfalls, provide in-depth troubleshooting advice, and offer field-proven protocols to ensure a safe, efficient, and scalable process.
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, often serving as a conformationally restricted piperidine isostere that can enhance metabolic stability and target affinity.[1][2] The introduction of a gem-difluoro group at the 6-position further modulates the molecule's physicochemical properties, such as basicity (pKa) and lipophilicity (LogP), making it a highly sought-after component in modern drug discovery.[3][4]
However, the journey from gram-scale discovery to kilogram-scale production is fraught with challenges, primarily centered around the critical deoxofluorination step. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Section 1: Synthesis Overview & Primary Scalability Bottleneck
The production of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane, typically isolated as its hydrochloride salt, generally follows a multi-step sequence. The most common route involves the synthesis of a ketone precursor, which is then subjected to a deoxofluorination reaction. While every step presents its own challenges at scale, the fluorination of the ketone is universally recognized as the most critical and hazardous bottleneck.
Section 2: The Critical Gem-Difluorination Step: FAQs & Troubleshooting
This section focuses exclusively on the most challenging transformation: the conversion of the N-protected 3-azabicyclo[3.1.1]heptan-6-one to its gem-difluoro analogue.
FAQ 2.1: Reagent Selection & Safety — "Our process uses DAST, and we have major safety concerns for scale-up. What are the primary risks and what are safer, scalable alternatives?"
This is the most important question to address before any scale-up attempt. Diethylaminosulfur trifluoride (DAST) is a common lab-scale deoxofluorinating agent, but it is notoriously hazardous and not recommended for large-scale production.
Expert Analysis: The primary risk associated with DAST is its thermal instability. It can undergo rapid, exothermic decomposition at temperatures above 50-90°C, which can lead to detonation.[5][6] Furthermore, DAST reacts violently with water and its handling generates corrosive hydrogen fluoride (HF), posing significant risk to personnel and equipment.[7][8] These hazards are magnified exponentially at scale, where heat dissipation is less efficient.
Recommendation: For any process intended for scale-up, a transition away from DAST is imperative. Modern, crystalline fluorinating agents have been developed specifically to address these safety and handling issues.
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor | XtalFluor-E / XtalFluor-M |
| Physical State | Oily, yellow liquid | Oily, yellow liquid | Crystalline solids |
| Thermal Stability | Very Poor. Exothermic decomposition >50-90°C. Potential for explosion.[5][6] | Poor. More stable than DAST but still prone to exothermic decomposition.[5] | Good. Significantly more stable crystalline salts. Safer to handle and store.[6][9] |
| Key Hazards | Thermally unstable, reacts violently with water, corrosive, liberates HF.[7][8] | Thermally unstable, liberates HF. | Stable solids, do not generate free HF, non-corrosive to borosilicate glass.[6] |
| Byproduct Profile | Prone to causing elimination side reactions (alkene formation).[9] | Similar to DAST, can cause elimination. | Superior selectivity. Significantly reduces elimination byproducts.[6][9] |
| Handling | Requires specialized equipment (Teflon), difficult to handle at scale. | Requires specialized equipment. | Easy-to-handle, non-volatile solids. Amenable to standard reactor charging. |
| Scalability | NOT RECOMMENDED | Poor | RECOMMENDED |
FAQ 2.2: Reaction Control — "Our fluorination shows a significant exotherm. How can we manage this thermal risk during scale-up?"
Expert Analysis: All deoxofluorination reactions are energetic and require careful thermal management.[10] The heat generated must be removed efficiently to prevent temperature runaway, which could lead to reagent decomposition and dangerous pressure build-up, especially if using DAST or Deoxo-Fluor.
Troubleshooting & Protocol:
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale. This will quantify the heat of reaction and the maximum temperature of the synthesis reaction (MTSR), which are critical for safe process design.[10]
-
Reverse Addition: Instead of adding the fluorinating agent to the ketone, add the ketone solution slowly to a pre-cooled solution of the fluorinating agent (e.g., XtalFluor-E and a base like triethylamine trihydrofluoride in dichloromethane). This "reverse addition" ensures the fluorinating agent is never the limiting reagent, which can help prevent accumulation and a sudden exotherm.
-
Low Temperature & Slow Addition: Start the reaction at a low temperature (e.g., -78°C to -40°C) and maintain slow, controlled addition of the substrate. The feed rate should be dictated by the reactor's ability to dissipate the heat generated, keeping the internal temperature stable.
-
Sufficient Solvent: Use an adequate amount of an appropriate anhydrous solvent (e.g., dichloromethane) to maintain a stirrable slurry and act as a heat sink.
FAQ 2.3: Yield & Purity — "We are observing significant elimination byproducts and incomplete conversion. How can we optimize for higher yield?"
Expert Analysis: The primary byproduct in the deoxofluorination of cyclic ketones is often the corresponding alkene, formed via an E2 elimination pathway. This side reaction is particularly prevalent with less selective reagents like DAST and at elevated temperatures.
Troubleshooting Strategy:
| Symptom | Potential Root Cause | Recommended Action |
| High levels of alkene byproduct | 1. Reagent choice (DAST is prone to elimination).[9] 2. Reaction temperature is too high. | 1. Switch to XtalFluor-E or XtalFluor-M. Their crystalline nature and mechanism often lead to higher selectivity.[6] 2. Maintain reaction temperature below -20°C. |
| Low or incomplete conversion | 1. Insufficient equivalents of fluorinating agent. 2. Reaction temperature is too low or time is too short. 3. Poor quality (wet) solvent or reagents. | 1. Increase reagent stoichiometry to 1.5-2.0 equivalents. 2. After addition is complete, allow the reaction to slowly warm to 0°C or room temperature and monitor by HPLC/GC-MS. 3. Ensure all solvents and reagents are rigorously dried. Water will rapidly consume the fluorinating agent. |
| Formation of tar or dark coloration | Decomposition of the fluorinating agent or substrate. | Ensure an inert atmosphere (N₂ or Ar) is maintained. Use high-purity, dry solvents. Check for substrate stability under acidic conditions. |
Section 3: Scalable Work-up & Purification
FAQ 3.1: "The reaction quench is hazardous and difficult to control. What is a safe and scalable quenching procedure?"
Expert Analysis: Quenching a large-scale reaction containing residual fluorinating agent is a critical safety step. The violent reaction of DAST with water makes aqueous quenches extremely dangerous.[8] Even with safer reagents, the quench must be performed in a controlled manner.
Recommended Quench Protocol (for XtalFluor):
-
Cool the quenching vessel, containing a stirred, dilute aqueous solution of a weak base (e.g., 10% sodium bicarbonate or potassium carbonate), to 0-5°C.
-
Slowly, via cannula or addition funnel, transfer the cold reaction mixture into the quenching solution.
-
Crucially, monitor the temperature of the quenching vessel throughout the addition. The addition rate should be controlled to keep the quench temperature below 15-20°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure all reactive species are destroyed.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) to recover any dissolved product.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
FAQ 3.2: "Column chromatography is not viable for our 10 kg target. How can we purify the crude product at scale?"
Expert Analysis: Purification is a major hurdle for many fluorinated compounds.[11] The final product is a relatively small, polar amine. The most robust and scalable method for purifying such compounds is typically through crystallization of a suitable salt.
Purification Strategy:
-
Initial Work-up: After the quench and extraction, the crude product will be an N-protected free base.
-
Solvent Swap: If the reaction solvent (like dichloromethane) is not ideal for crystallization, perform a solvent swap to a more suitable system, such as isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).
-
Deprotection: If the amine is protected (e.g., with a Boc group), perform the deprotection step on the crude material. For a Boc group, this is typically achieved by treatment with an acid like HCl in a solvent like dioxane or IPA.
-
Crystallization of the HCl Salt: The most direct method is to combine the deprotection and salt formation. After deprotection with HCl, the resulting hydrochloride salt can often be crystallized directly.
-
Protocol: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., IPA). Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in IPA. Cool the mixture slowly to induce crystallization. Seeding with a small amount of pure product can be beneficial.
-
Recrystallization: If the initial purity is insufficient, a recrystallization from a suitable solvent system (e.g., Ethanol/MTBE) can be performed to upgrade the material to the required specification.
-
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39). [Link]
-
CP Lab Safety. 6, 6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride, min 97%, 100 mg. [Link]
-
Mykhailiuk, P. K. (2019). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(20), 4446–4449. [Link]
-
Organic Chemistry Portal. Ketone to Difluoro - Common Conditions. [Link]
-
Mettler Toledo. Fluorine and Fluorination Chemistry. [Link]
-
Couturier, M., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401–3411. [Link]
-
Ponomarenko, M. V., et al. (2023). Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation Method. Molecules, 28(14), 5433. [Link]
-
Doyle, A. G. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
PubChem. 6,6-difluoro-3-azabicyclo[3.1.1]heptane hydrochloride. [Link]
-
PubChem. (Diethylamino)sulfur trifluoride. [Link]
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stability of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane under reaction conditions
Welcome to the technical support center for 6,6-Difluoro-3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this valuable building block in your experiments.
Introduction to 6,6-Difluoro-3-azabicyclo[3.1.1]heptane
6,6-Difluoro-3-azabicyclo[3.1.1]heptane is a fluorinated, conformationally restricted piperidine analog that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure and the presence of the gem-difluoro group offer a unique combination of properties, making it an attractive bioisostere for various cyclic and aromatic systems in drug discovery. The introduction of fluorine can modulate physicochemical properties such as pKa and lipophilicity, and can enhance metabolic stability.[1][2]
This guide will walk you through the known stability profile of this compound under various reaction conditions and provide troubleshooting advice for common issues you may encounter.
Troubleshooting Guides & Stability under Reaction Conditions
While specific degradation studies on 6,6-Difluoro-3-azabicyclo[3.1.1]heptane are not extensively published, we can infer its stability based on its structural motifs and the reaction conditions reported in the synthesis of related analogs.
Acidic Conditions
Question: I am performing a reaction under strongly acidic conditions (e.g., TFA, concentrated HCl) and observing low yields or multiple side products. What is happening?
Answer:
-
Plausible Cause 1: Ring Opening. The strained cyclobutane ring in the bicyclo[3.1.1]heptane system can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures. The protonated amine may facilitate this process.
-
Plausible Cause 2: Hydrolysis of Protecting Groups. If you are using a protected form of the amine (e.g., N-Boc), the acidic conditions are likely causing deprotection. This may or may not be the desired outcome.
-
Troubleshooting Steps:
-
Moderate the Acidity: If possible, use a weaker acid or a buffered system.
-
Control the Temperature: Run your reaction at a lower temperature to minimize energy input that could lead to ring cleavage.
-
Protecting Group Strategy: If the amine needs to be protected, consider an acid-stable protecting group like N-Cbz or N-benzyl. If deprotection is the goal, ensure that the subsequent steps are compatible with the free amine.
-
Reaction Time: Minimize the exposure time to strong acids.
-
Experimental Protocol: Assessing Acid Stability
-
Dissolve a small amount of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane in a suitable solvent (e.g., acetonitrile, water).
-
Add the acid of interest (e.g., 1N HCl, TFA) and stir at the desired temperature.
-
Monitor the reaction by LC-MS or GC-MS at regular intervals to check for the appearance of degradation products.
-
Compare the results to a control sample without acid.
Basic Conditions
Question: I am using a strong base (e.g., LDA, NaH) in my reaction and my starting material is not fully recovered. What could be the issue?
Answer:
-
Plausible Cause: Elimination. Although less likely with a gem-difluoro group, strong bases could potentially promote elimination reactions if there are suitable leaving groups on adjacent carbons. More likely, if other functional groups are present on the ring, deprotonation could lead to side reactions.
-
Troubleshooting Steps:
-
Choice of Base: Use the mildest base that is effective for your transformation. Consider using non-nucleophilic bases like DBU or proton sponge if you are trying to avoid nucleophilic attack.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C) to control reactivity.
-
Anhydrous Conditions: Ensure your reaction is free of water, as this can interfere with many strong bases and lead to undesired side reactions.
-
Oxidative and Reductive Conditions
Question: How stable is 6,6-Difluoro-3-azabicyclo[3.1.1]heptane to common oxidative and reductive reagents?
Answer:
-
Oxidative Stability: The tertiary amine is susceptible to oxidation. Strong oxidants like m-CPBA or KMnO4 can lead to the formation of the corresponding N-oxide. Milder oxidative conditions used in some coupling reactions may be tolerated.
-
Reductive Stability: The core structure is generally stable to common reducing agents like NaBH4, LiAlH4, and catalytic hydrogenation (e.g., H2/Pd). These conditions are often used in the synthesis of related structures to reduce other functional groups.[3]
Experimental Protocol: Assessing Redox Stability
-
Oxidation: Dissolve the compound in a suitable solvent and treat it with an oxidizing agent (e.g., m-CPBA). Monitor by LC-MS for the formation of a product with an M+16 mass increase (N-oxide).
-
Reduction: Subject the compound to standard reduction conditions (e.g., NaBH4 in methanol, or H2, Pd/C in ethanol). Monitor by LC-MS or GC-MS to confirm the stability of the starting material.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane?
Q2: How does the gem-difluoro group affect the lipophilicity (LogP)?
A2: The introduction of the 6,6-difluoro group is expected to decrease the LogP value, making the molecule more polar compared to its non-fluorinated analog. Studies on similar gem-difluorinated bicyclic systems have shown a decrease in LogP by 0.54 - 0.55 units.[2]
Q3: What solvents are recommended for this compound?
A3: 6,6-Difluoro-3-azabicyclo[3.1.1]heptane is generally soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its hydrochloride salt is likely soluble in water and alcohols.
Q4: Are there any known incompatibilities?
A4: Avoid strong oxidizing agents, as they can oxidize the tertiary amine. Be cautious with strong acids and bases at elevated temperatures, as this may lead to degradation.
Q5: How should I store this compound?
A5: Store in a tightly sealed container in a cool, dry place. If it is the hydrochloride salt, be aware that it may be hygroscopic.
Visualizing Reaction Pathways
Below are diagrams illustrating a potential degradation pathway and a common synthetic transformation.
Caption: Potential degradation pathway under strong acidic conditions.
Sources
Technical Support Center: Purification of Fluorinated Bicyclic Amines
Welcome to the technical support center for the purification of fluorinated bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable but often tricky compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific molecule. We will move beyond simple step-by-step instructions to a deeper understanding of why certain techniques are chosen and how to modify them when things don't go as planned.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the unique challenges posed by fluorinated bicyclic amines.
Q1: What makes fluorinated bicyclic amines particularly difficult to purify?
A: The difficulty arises from the unique physicochemical properties imparted by the fluorine atom(s).[1] Key factors include:
-
Reduced Basicity: Fluorine is the most electronegative element. Its powerful electron-withdrawing effect can significantly lower the pKa of the amine nitrogen, sometimes by several units.[1][2][3] This makes standard acid-base extraction techniques less effective, as stronger acids are needed to achieve full protonation.
-
Altered Polarity and Solubility: While fluorine is highly polar, its introduction into an organic molecule often increases lipophilicity.[2][4] This can lead to unexpected solubility profiles and chromatographic behavior, complicating solvent selection for both chromatography and recrystallization.
-
Strong Intermolecular Interactions: The C-F bond is highly polarized, leading to unique dipole-dipole interactions and potential hydrogen bonding that can affect how the molecule interacts with stationary phases in chromatography.
Q2: What are the most common types of impurities I should expect?
A: Impurities are typically related to the synthetic route used. Common classes include:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.
-
Reagents and Catalysts: Residual fluorinating agents (e.g., Selectfluor), silver salts, or photoredox catalysts may persist.[5][6]
-
Reaction Byproducts: These can include diastereomers, regioisomers, over-oxidized products (amides), or products from side reactions like ring-opening.[6]
-
Degradation Products: Some fluorinated amines can be sensitive to aqueous workups or acidic conditions, leading to degradation.[7][8]
Q3: Which analytical techniques are essential for assessing the purity of my compound?
A: A multi-technique approach is always best.
-
¹H and ¹³C NMR: Essential for structural confirmation of your target compound.
-
¹⁹F NMR: This is a highly sensitive and powerful technique for identifying and quantifying fluorine-containing impurities, even at low levels.[9][10] It provides a clean spectrum with a wide chemical shift range, making it excellent for purity assessment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse for purity analysis. It can separate the target compound from non-fluorinated and other impurities and provide mass confirmation.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable amines. Specialized columns, such as the Agilent CP-Volamine, are designed to handle amines and can provide excellent separation from common impurities like water and methanol.
Section 2: Troubleshooting Purification by Chromatography
Column chromatography is a primary tool for purification. However, the unique properties of fluorinated amines often lead to challenges.
Logical Workflow for Chromatography Method Development
The following diagram outlines a systematic approach to developing a purification method for a novel fluorinated bicyclic amine.
Caption: Workflow for chromatographic purification of fluorinated amines.
Troubleshooting Guide: Chromatography
Q: My fluorinated amine is streaking badly on a standard silica gel column. What's happening and how do I fix it?
A: This is a classic problem. The basic amine functional group is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[11] This strong acid-base interaction prevents clean elution, resulting in significant tailing or "streaking."
Causality: The lone pair on the amine nitrogen adsorbs strongly to the acidic protons of the silica. The fluorination can sometimes exacerbate this by altering the molecule's conformation, leading to more exposed amine sites.
Solutions:
-
Mobile Phase Modification (The Quick Fix): Add a small amount of a competing base to your eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.[11]
-
Change the Stationary Phase (The Robust Solution): If mobile phase modification isn't enough, switch to a stationary phase with a different surface chemistry.
-
Amine-Functionalized Silica: This phase has aminopropyl groups bonded to the silica, creating a basic surface that repels the amine, leading to excellent peak shape.[11]
-
Basic Alumina: Alumina is generally more basic than silica and is a good alternative for purifying basic compounds.
-
| Parameter | Standard Silica | Silica + 1% Triethylamine (TEA) | Amine-Functionalized Silica |
| Interaction | Strong Acid-Base | Neutralized Acid-Base | Base-Base Repulsion |
| Peak Shape | Severe Tailing | Improved, often symmetrical | Excellent, symmetrical |
| Typical Eluent | Hexane/EtOAc | Hexane/EtOAc + 1% TEA | Hexane/EtOAc |
| Best For | Neutral compounds | Quick fix for basic amines | Difficult-to-purify basic amines |
Q: I'm struggling to separate two diastereomers of my fluorinated bicyclic amine. They co-elute in every solvent system I try on silica.
A: Separating diastereomers is a significant challenge because they often have very similar polarities. The rigidity of a bicyclic system can make this even harder. When standard silica isn't providing the necessary selectivity, you need a stationary phase that interacts differently with your molecules.
Causality: Silica gel primarily separates based on polar interactions (hydrogen bonding, dipole-dipole). If the key functional groups of your diastereomers are oriented similarly in space, silica may not be able to differentiate between them.
Solutions:
-
Fluorinated Stationary Phases: This is often the most effective solution. Phases like pentafluorophenyl (PFP) or fluorous-bonded silica (e.g., C8F17) can separate compounds based on their fluorine content and unique electronic interactions.[12][13][14] This provides an orthogonal separation mechanism to standard silica. Analytes with more fluorine atoms tend to have longer retention times on these columns.[13][15]
-
Mobile Phase Optimization: On standard silica, try switching to a less polar solvent system (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate). Sometimes, subtle differences in how diastereomers interact with the silica surface can be amplified in less competitive solvent systems.
Section 3: Troubleshooting Purification by Acid-Base Extraction
Extraction is a powerful, scalable technique for removing non-basic impurities. However, the reduced basicity of fluorinated amines requires careful consideration.
Workflow for Acid-Base Extraction of a Weakly Basic Amine
This diagram illustrates the critical steps and decision points when performing an acid-base extraction on a fluorinated amine.
Caption: Decision-making workflow for acid-base extraction.
Troubleshooting Guide: Extraction
Q: I performed an extraction with 1M HCl, but my fluorinated amine is still in the organic layer. Why didn't it move to the aqueous layer?
A: This is a direct consequence of the fluorine atom's electron-withdrawing nature, which lowers the basicity of your amine.[1][2] The 1M HCl is not acidic enough to fully protonate your weakly basic amine and form the water-soluble ammonium salt.
Causality: For an amine to be extracted into the aqueous acid, the pH of the aqueous layer must be at least 2-3 units below the pKa of the amine's conjugate acid. If your fluorinated amine has a pKa of 3, a pH of 1 (from 1M HCl) might not be sufficient to drive the equilibrium entirely to the protonated form.
Solutions:
-
Increase Acid Concentration: The simplest solution is to use a more concentrated acid. Try repeating the extraction on the organic layer with 2M or even 6M HCl. This will lower the pH of the aqueous phase and force the protonation equilibrium towards the desired ammonium salt.
-
Use a Stronger Acid: While HCl is a strong acid, in some rare, extremely electron-deficient cases, you might consider an acid like trifluoroacetic acid (TFA), but this can complicate the workup. Sticking with higher concentrations of HCl is usually sufficient.
Section 4: Detailed Experimental Protocols
These protocols are designed to be self-validating. Each includes checkpoints (e.g., "Confirm by TLC") to ensure the step was successful before proceeding.
Protocol 1: Flash Chromatography with Triethylamine Modifier
Objective: To purify a basic fluorinated bicyclic amine that shows tailing on standard silica gel.
Methodology:
-
Dry Loading Preparation: Dissolve ~100 mg of the crude product in a minimal amount of dichloromethane (DCM). Add ~500 mg of silica gel to this solution. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Select a column size appropriate for your sample amount. Pack the column with silica gel using your chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate). Crucially, add 0.5-1% triethylamine (TEA) to your eluent mixture.
-
Loading: Carefully add your dry-loaded sample to the top of the packed column, and gently add a thin layer of sand.
-
Elution: Begin elution with the TEA-modified solvent system. Collect fractions and monitor by TLC.
-
Analysis (Checkpoint): Stain your TLC plates with a potassium permanganate (KMnO₄) or ninhydrin (for primary/secondary amines) stain to visualize the spots. Combine the fractions containing the pure product.
-
Workup: Evaporate the solvent from the combined pure fractions under reduced pressure. To remove residual TEA, which is high-boiling, re-dissolve the residue in DCM and wash with water (2x), then brine (1x). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure amine.
Protocol 2: Extraction of a Weakly Basic Fluorinated Amine
Objective: To separate a weakly basic fluorinated amine from neutral or acidic organic impurities.
Methodology:
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Ethyl Acetate or DCM) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 3M aqueous HCl. Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Separation & Checkpoint: Drain the lower aqueous layer. Before proceeding, spot a small amount of the remaining organic layer on a TLC plate next to a spot of your starting material. If the extraction was successful, you should see little to no product remaining in the organic layer. If product remains, re-extract the organic layer with fresh 3M HCl.
-
Wash (Optional): The retained organic layer contains your neutral/acidic impurities and can be discarded or worked up separately.
-
Basification: Return the acidic aqueous extracts to the separatory funnel. Cool the funnel in an ice bath. Slowly add 6M aqueous NaOH with swirling until the pH is >12 (check with pH paper). You may see the free amine precipitate or form an oil.
-
Back-Extraction: Extract the now basic aqueous layer three times with fresh portions of Ethyl Acetate or DCM.
-
Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified amine.
References
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides. (n.d.). Nottingham ePrints.
- Reed, M. A., et al. (2024). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. ResearchGate. Request PDF.
- Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. (n.d.). PMC - NIH.
- Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International - Chromatography Online.
-
5 Key Basicity Trends of Amines. (2017, April 26). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. Retrieved January 27, 2026, from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account. (2023, September 5). ACS Organic & Inorganic Au. Retrieved January 27, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved January 27, 2026, from [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. Retrieved January 27, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 27, 2026, from [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025, August 6). ResearchGate. Request PDF. Retrieved January 27, 2026, from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2023, July 11). ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Amine workup. (n.d.). Reddit. Retrieved January 27, 2026, from [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved January 27, 2026, from [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis'. (2020, July 7). analytica-world.com. Retrieved January 27, 2026, from [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (2025, October 18). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Analysis of impurities in amine streams. (n.d.). Agilent. Retrieved January 27, 2026, from [Link]
-
Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. Retrieved January 27, 2026, from [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014, June 13). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Organofluorine chemistry. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Is there an easy way to purify organic amines?. (2023, January 19). Biotage. Retrieved January 27, 2026, from [Link]
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Validation & Comparative
A Head-to-Head Comparison: 6,6-Difluoro-3-azabicyclo[3.1.1]heptane as a Bioisosteric Replacement for Piperidine
A Senior Application Scientist's Guide to a Novel Bioisostere in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs. Its favorable physicochemical properties and synthetic accessibility have made it a go-to fragment for drug designers. However, the inherent flexibility of the piperidine ring and its potential for metabolic liabilities can present challenges in drug development. Bioisosteric replacement is a powerful strategy to address these challenges, and in recent years, 6,6-difluoro-3-azabicyclo[3.1.1]heptane has emerged as a compelling, conformationally restricted bioisostere of piperidine.
This guide provides a comprehensive comparison of 6,6-difluoro-3-azabicyclo[3.1.1]heptane and piperidine, offering experimental data and protocols to aid researchers in leveraging this novel scaffold for the development of next-generation therapeutics. We will delve into the structural and electronic perturbations induced by this bioisosteric switch, and explore its impact on key drug-like properties, including physicochemical characteristics, metabolic stability, and cellular permeability.
Structural and Conformational Analysis: A Tale of Rigidity
The fundamental difference between piperidine and 6,6-difluoro-3-azabicyclo[3.1.1]heptane lies in their conformational flexibility. Piperidine readily interconverts between chair and boat conformations, which can lead to multiple binding modes with a target protein and entropic penalties upon binding. In contrast, the bicyclic nature of 6,6-difluoro-3-azabicyclo[3.1.1]heptane locks the six-membered ring into a rigid conformation.
This conformational restriction can be a significant advantage in drug design.[1][2] By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding is reduced, potentially leading to higher binding affinity and selectivity. Furthermore, the fixed orientation of substituents on the bicyclic scaffold provides a more defined vector space for probing interactions with the target protein, facilitating structure-activity relationship (SAR) studies.
The introduction of the gem-difluoro group at the 6-position further modulates the electronic properties of the scaffold. The strong electron-withdrawing nature of the fluorine atoms can influence the basicity of the nitrogen atom and the overall polarity of the molecule, as will be discussed in the following section.
Caption: Conformational flexibility of piperidine versus the rigid scaffold of 6,6-difluoro-3-azabicyclo[3.1.1]heptane.
Physicochemical Properties: A Shift in Basicity and Lipophilicity
The introduction of the gem-difluoro group has a profound impact on the physicochemical properties of the 3-azabicyclo[3.1.1]heptane scaffold. The strong inductive effect of the two fluorine atoms withdraws electron density from the ring system, leading to a decrease in the basicity (pKa) of the nitrogen atom compared to piperidine. This modulation of pKa can be advantageous in tuning the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
In addition to basicity, lipophilicity (LogP) is a critical parameter in drug design. The replacement of two hydrogen atoms with two fluorine atoms might be expected to increase lipophilicity. However, experimental data for related fluorinated bicyclic amines has shown that gem-difluorination can lead to a decrease in LogP. This is attributed to the increased polarity and altered solvation properties of the fluorinated scaffold.
| Property | Piperidine | 6,6-Difluoro-3-azabicyclo[3.1.1]heptane (Predicted/Analog Data) | Rationale for Change |
| pKa | ~11.2 | Lower (~9-10) | Inductive electron withdrawal by gem-difluoro group reduces the basicity of the nitrogen. |
| LogP | ~0.5 | Lower (~0.1-0.3) | Increased polarity and altered solvation properties due to the presence of fluorine atoms. |
| Aqueous Solubility | High | Potentially Increased | Lower lipophilicity and the potential for specific hydration patterns around the fluorine atoms can enhance solubility. |
Table 1. Comparative physicochemical properties of piperidine and 6,6-difluoro-3-azabicyclo[3.1.1]heptane.
Experimental Data: The Impact on Drug Discovery Parameters
While direct head-to-head comparative data for a single compound series is emerging, studies on related fluorinated piperidine analogs and the replacement of other heterocyclic rings with azabicyclo[3.1.1]heptanes provide valuable insights into the potential benefits of this bioisosteric replacement.
Metabolic Stability
The C-H bonds of a piperidine ring are susceptible to oxidation by cytochrome P450 enzymes, often leading to metabolic liabilities. The introduction of fluorine atoms at the 6-position of the 3-azabicyclo[3.1.1]heptane scaffold is a well-established strategy to block metabolic attack at that site. The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby enhancing the metabolic stability of the molecule. Studies on other fluorinated cycloalkanes have demonstrated that gem-difluorination can either have no effect or slightly improve metabolic stability.[3]
Membrane Permeability
The ability of a drug to cross cell membranes is crucial for its oral bioavailability and distribution to target tissues. The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[4][5] While specific Caco-2 data for 6,6-difluoro-3-azabicyclo[3.1.1]heptane-containing compounds is not yet widely published, the observed decrease in lipophilicity might suggest a potential reduction in passive diffusion. However, the rigid structure and altered polarity could also influence interactions with membrane transporters, making experimental determination essential.
Synthesis of 6,6-Difluoro-3-azabicyclo[3.1.1]heptane: A Practical Approach
The synthesis of 6,6-difluoro-3-azabicyclo[3.1.1]heptane can be achieved through a multi-step sequence starting from commercially available materials. A common strategy involves the construction of the bicyclic ketone precursor followed by deoxofluorination.
Caption: General synthetic workflow for 6,6-difluoro-3-azabicyclo[3.1.1]heptane.
Experimental Protocol: Synthesis of N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane
The following is a representative protocol based on synthetic strategies for analogous compounds.[1] Researchers should adapt and optimize the conditions based on their specific starting materials and laboratory capabilities.
Step 1: Synthesis of N-Boc-3-azabicyclo[3.1.1]heptan-6-one
-
To a solution of a suitable cyclobutane precursor (e.g., a 1,3-disubstituted cyclobutane with appropriate functional groups for cyclization) in an appropriate solvent (e.g., THF, DCM), add a base (e.g., NaH, t-BuOK) at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the cyclization is complete, as monitored by TLC or LC-MS.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the product with an organic solvent, dry the combined organic layers over a drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-3-azabicyclo[3.1.1]heptan-6-one.
Step 2: Deoxofluorination to N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane
-
In a fume hood, dissolve N-Boc-3-azabicyclo[3.1.1]heptan-6-one in an anhydrous, non-protic solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) dropwise. Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-6,6-difluoro-3-azabicyclo[3.1.1]heptane.
Conclusion and Future Outlook
The bioisosteric replacement of piperidine with 6,6-difluoro-3-azabicyclo[3.1.1]heptane offers a compelling strategy for medicinal chemists to overcome challenges associated with the flexible and metabolically labile nature of the piperidine scaffold. The rigid, fluorinated bicyclic system provides a unique set of physicochemical properties, including reduced basicity and potentially lower lipophilicity, which can be fine-tuned to optimize drug candidates. The conformational constraint imposed by the bicyclic structure can lead to enhanced binding affinity and selectivity, while the gem-difluoro group can block metabolic oxidation.
As more comparative data becomes available, the full potential of this novel bioisostere will be further elucidated. The development of more efficient and scalable synthetic routes will also be crucial for its widespread adoption in drug discovery programs. For researchers and drug development professionals, 6,6-difluoro-3-azabicyclo[3.1.1]heptane represents a valuable addition to the medicinal chemist's toolbox, offering a pathway to novel and improved therapeutics.
References
- Grygorenko, O. O., et al. (2025). Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry.
- Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
- Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives. Journal of Organic and Pharmaceutical Chemistry.
- Costantino, L., & Barlocco, D. (2019). Bioisosterism: A useful strategy for lead optimization in drug discovery. European Journal of Medicinal Chemistry.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology.
- Kuhn, B., et al. (2010). The promiscuous binding of fragments. Journal of Medicinal Chemistry.
- van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology.
- Wager, T. T., et al. (2016).
- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
